瑞塔斯匹霉素

描述

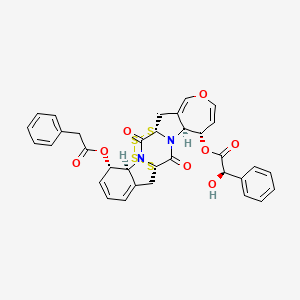

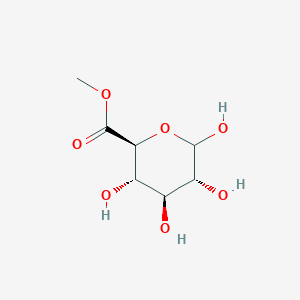

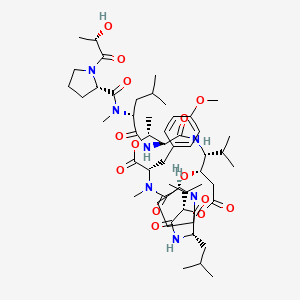

Retaspimycin is an ansamycin and a semi-synthetic analogue of geldanamycin . It is used in cancer treatment and has a role as a Hsp90 inhibitor and an antineoplastic agent . It belongs to the class of organic compounds known as macrolactams .

Molecular Structure Analysis

Retaspimycin has a molecular formula of C31H45N3O8 . Its molecular weight is 587.7 g/mol . The structure of Retaspimycin includes a 1-azacycloalkan-2-one structure, or analogues having unsaturation or heteroatoms replacing one or more carbon atoms of the ring .

Physical And Chemical Properties Analysis

Retaspimycin has a molecular weight of 587.7 g/mol . More specific physical and chemical properties were not found in the search results.

科学研究应用

Treatment of HER2-Positive Breast Cancer

Retaspimycin has been evaluated in combination with trastuzumab for the treatment of advanced or metastatic HER2-positive breast cancer. The compound facilitates the degradation of HER2, a protein that promotes tumor growth when overexpressed. In clinical trials, retaspimycin, when used with trastuzumab, showed modest clinical activity and was well-tolerated, suggesting potential as a treatment for trastuzumab-refractory HER2-positive breast cancer .

Non-Small Cell Lung Cancer (NSCLC)

Retaspimycin has shown potential in the treatment of NSCLC. Its mechanism of inhibiting Hsp90 can lead to the degradation of client proteins that are implicated in the survival and proliferation of cancer cells. While detailed clinical results are not provided, the compound’s potent inhibition of tumor cell proliferation suggests its utility in NSCLC treatment .

Oncoprotein Degradation

Beyond specific cancers, retaspimycin’s role as an Hsp90 inhibitor allows it to target a wide range of oncoproteins for degradation. This broad application could make it a valuable tool in the study of various malignancies where oncoprotein stability is a factor in disease progression .

Pharmacokinetic and Pharmacodynamic Studies

Retaspimycin’s effects on the pharmacokinetic and pharmacodynamic profiles of other drugs are of significant interest. Its interaction with other cancer therapies could potentially enhance their efficacy or alter their safety profiles, making it a subject of ongoing research .

作用机制

Target of Action

Retaspimycin, also known as IPI-504, primarily targets the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone protein that plays a crucial role in the proper folding, function, and stability of various client proteins, many of which are oncoproteins and cell signaling proteins important in cell proliferation and survival .

Mode of Action

Retaspimycin acts as a potent and selective inhibitor of HSP90 . It binds at the N-terminal ATP/ADP-binding site of HSP90, thereby inhibiting its ATPase activity . This inhibition disrupts the chaperone function of HSP90, leading to the degradation of its client proteins .

Biochemical Pathways

The inhibition of HSP90 by Retaspimycin affects multiple biochemical pathways involved in cancer cell survival . For instance, it can inhibit the Unfolded Protein Response (UPR) pathway in multiple myeloma cells . The UPR pathway is a stress response triggered by an accumulation of misfolded proteins in the endoplasmic reticulum . By inhibiting this pathway, Retaspimycin can induce apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetics of Retaspimycin have been studied in clinical trials . It is administered intravenously at doses ranging from 90 to 500 mg/m² twice weekly for 2 weeks on/1 week off . The maximum tolerated dose (MTD) was found to be 400 mg/m² . Exposure to Retaspimycin increased with dose .

Result of Action

The inhibition of HSP90 by Retaspimycin leads to the degradation of oncogenic client proteins, thereby disrupting multiple pathways involved in cancer cell survival . This results in the induction of apoptosis in cancer cells . In clinical studies, Retaspimycin has shown antitumor activity, with some evidence of tumor regression .

Action Environment

The action of Retaspimycin can be influenced by various environmental factors. It is known that the cellular environment, including the presence of stressors and the state of other molecular pathways, can impact the effectiveness of HSP90 inhibitors

未来方向

属性

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKGNIRUXAZDQF-TXHRRWQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)/C)OC)OC(=O)N)\C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870378 | |

| Record name | Retaspimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Retaspimycin | |

CAS RN |

857402-23-4 | |

| Record name | Retaspimycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857402-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retaspimycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857402234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retaspimycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05626 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Retaspimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETASPIMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZF2ZM0I5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,6S,7S,8R,9R)-6-hydroxy-2,4',9-trimethylspiro[5,11-dioxatricyclo[5.3.2.01,6]dodec-2-ene-8,2'-furan]-3',4,12-trione](/img/structure/B1249788.png)

![5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol](/img/structure/B1249804.png)

![1-[4-(1,3-Benzodioxol-5-yl)-4-methoxycyclohexyl]-4-[(3-methoxyphenyl)methyl]piperidine](/img/structure/B1249811.png)

![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1249812.png)